molecular formula C19H18IO3P B024030 Methyltriphenoxyphosphonium iodide CAS No. 17579-99-6

Methyltriphenoxyphosphonium iodide

Cat. No. B024030
CAS RN: 17579-99-6
M. Wt: 452.2 g/mol
InChI Key: VKTOBGBZBCELGC-UHFFFAOYSA-M
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Description

Synthesis Analysis

Methyltriphenoxyphosphonium iodide has been synthesized through different methodologies, highlighting its versatility in chemical synthesis. For instance, one method involves the reaction of methyltriphenylphosphonium iodide with iodine in ethanol, leading to the formation of complex iodide salts (Tebbe et al., 1995). Another approach for its synthesis includes the reaction with chloroiodomethane, demonstrating the chemical's reactivity and utility in forming various phosphonium compounds (Vogt et al., 1993).

Molecular Structure Analysis

The molecular structure of methyltriphenoxyphosphonium iodide has been elucidated through single crystal X-ray analyses. This analysis provides insights into the molecular interactions and the charge transfer mechanisms within the compound. Studies have shown the presence of proton donors (phosphonium) and proton acceptors (iodine), facilitating charge asymmetry and contributing to the molecular structure's complexity (Shivachev et al., 2013).

Chemical Reactions and Properties

Methyltriphenoxyphosphonium iodide is known for its role in dehydration and dehydrohalogenation reactions, showcasing its chemical reactivity. It acts as an effective reagent under mild conditions, facilitating various chemical transformations. This reactivity is particularly noticeable in aprotic solvents, where it interacts with alcohol groups to facilitate dehydration (Spangler et al., 1981).

Physical Properties Analysis

The physical properties of methyltriphenoxyphosphonium iodide, such as thermal stability and optical characteristics, have been studied through thermogravimetric analysis (TGA) and differential thermal analysis (DTA), as well as UV–vis studies. These analyses help in understanding the material's stability and optical transmittance, essential for various applications (Shivachev et al., 2013).

Chemical Properties Analysis

The chemical properties of methyltriphenoxyphosphonium iodide, including its reactivity in Wittig reactions and its role in the formation of phosphonium salts, have been extensively explored. These studies highlight its utility in synthetic chemistry, particularly in the synthesis of complex molecules and the exploration of new reaction pathways (Miyano et al., 1979).

Scientific Research Applications

Synthesis of Triphenylamine-Based Dyes

  • Application Summary: Methyltriphenoxyphosphonium iodide is used as a reactant for the synthesis of triphenylamine-based dyes . These dyes are often used in dye-sensitized solar cells (DSSCs), which are a type of thin-film solar cell.
  • Methods of Application: The exact methods of application can vary, but generally involve the reaction of Methyltriphenoxyphosphonium iodide with other reagents under specific conditions to form the desired dye .
  • Results or Outcomes: The use of these dyes in DSSCs can enhance their performance, including their power conversion efficiency .

Synthesis of Polyolefinic Aromatic Molecules

  • Application Summary: Methyltriphenoxyphosphonium iodide is used in the synthesis of polyolefinic aromatic molecules with pyrene for use in dye-sensitized solar cells .
  • Methods of Application: The exact methods of application can vary, but generally involve the reaction of Methyltriphenoxyphosphonium iodide with other reagents under specific conditions to form the desired molecule .
  • Results or Outcomes: The use of these molecules in DSSCs can enhance their performance, including their power conversion efficiency .

Ligand in Coupling Reactions

  • Application Summary: Methyltriphenoxyphosphonium iodide is used as a ligand in coupling reactions . These reactions are important in the formation of carbon-carbon bonds, a key process in organic synthesis.
  • Methods of Application: The exact methods of application can vary, but generally involve the use of Methyltriphenoxyphosphonium iodide as a ligand in a metal-catalyzed coupling reaction .
  • Results or Outcomes: The use of Methyltriphenoxyphosphonium iodide in these reactions can facilitate the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Precursor to a Wittig Reagent

  • Application Summary: Methyltriphenoxyphosphonium iodide is used as a precursor to a Wittig reagent . Wittig reagents are used in the Wittig reaction, a method for the formation of alkenes from aldehydes or ketones.
  • Methods of Application: The exact methods of application can vary, but generally involve the use of Methyltriphenoxyphosphonium iodide to generate a Wittig reagent, which is then used in a Wittig reaction .
  • Results or Outcomes: The use of Methyltriphenoxyphosphonium iodide in this way can facilitate the synthesis of alkenes from aldehydes or ketones, a key process in organic synthesis .

Transformation of the 5′-Hydroxyl Group in Nucleosides

  • Application Summary: Methyltriphenoxyphosphonium iodide is used in the transformation of the 5′-hydroxyl group in nucleosides to the 5′-deoxy-5′-iodo group .
  • Methods of Application: The exact methods of application can vary, but generally involve the reaction of Methyltriphenoxyphosphonium iodide with a nucleoside under specific conditions to achieve the transformation .
  • Results or Outcomes: This transformation is a key step in the synthesis of certain modified nucleosides, which have applications in the study of nucleic acid structure and function .

Deoxygenation of Epoxides to Olefins

  • Application Summary: Methyltriphenoxyphosphonium iodide is used for the deoxygenation of epoxides to olefins .
  • Methods of Application: The exact methods of application can vary, but generally involve the reaction of Methyltriphenoxyphosphonium iodide with an epoxide under specific conditions to achieve the deoxygenation .
  • Results or Outcomes: This reaction is a useful method for the synthesis of olefins from epoxides, a key process in organic synthesis .

Selective Dehydration of Secondary Alcohols

  • Application Summary: Methyltriphenoxyphosphonium iodide is used for the selective dehydration of secondary alcohols .
  • Methods of Application: The exact methods of application can vary, but generally involve the reaction of Methyltriphenoxyphosphonium iodide with a secondary alcohol under specific conditions to achieve the dehydration .
  • Results or Outcomes: This reaction is a useful method for the synthesis of alkenes from secondary alcohols, a key process in organic synthesis .

Selective Conversion of Primary Alcohols to Iodides

  • Application Summary: Methyltriphenoxyphosphonium iodide is used for the selective conversion of primary alcohols to iodides .
  • Methods of Application: The exact methods of application can vary, but generally involve the reaction of Methyltriphenoxyphosphonium iodide with a primary alcohol under specific conditions to achieve the conversion .
  • Results or Outcomes: This reaction is a useful method for the synthesis of alkyl iodides from primary alcohols, a key process in organic synthesis .

Safety And Hazards

Methyltriphenoxyphosphonium iodide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

methyl(triphenoxy)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3P.HI/c1-23(20-17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTOBGBZBCELGC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18IO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938707
Record name Methyl(triphenoxy)phosphanium iodide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyltriphenoxyphosphonium iodide

CAS RN

17579-99-6
Record name Phosphorus(1+), methyltriphenoxy-, iodide (1:1), (T-4)-
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Record name Methyltriphenoxyphosphonium iodide
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Record name Methyl(triphenoxy)phosphanium iodide
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Record name Methyltriphenoxyphosphonium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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